Chloromethyl trichloromethyl sulfide
Description
Significance and Interdisciplinary Relevance of Chloromethyl Trichloromethyl Sulfide (B99878)
The significance of chloromethyl trichloromethyl sulfide in synthetic chemistry stems from its potential as a versatile building block. Its bifunctional nature, possessing two distinct electrophilic carbon centers, allows for its use in introducing the CCl₃S- and -CH₂Cl moieties into various molecular scaffolds. Halogenated organosulfur compounds are integral to the development of pharmaceuticals, agrochemicals, and materials. jmchemsci.comthieme-connect.de The presence of multiple chlorine atoms can significantly alter the biological activity and physical properties of a parent molecule, often enhancing its efficacy or stability.
While specific applications for this compound are not widely documented, its structural motifs are found in compounds of significant interest. For instance, the related α-chloro sulfides are valuable reagents for the protection of functional groups and for forming carbon-carbon bonds. The ability to introduce sulfur and chlorine functionalities is crucial for researchers aiming to develop novel compounds with enhanced properties. chemimpex.com In materials science, the incorporation of halogenated sulfur compounds can improve polymer characteristics, such as thermal stability and chemical resistance. chemimpex.com Therefore, the interdisciplinary relevance of this compound is inferred from its potential to contribute to the synthesis of complex molecules in fields ranging from medicinal chemistry to polymer science, providing a tool for molecular diversification and the construction of novel chemical entities.
Historical Trajectories of Research on Halogenated Organosulfur Compounds
The study of organosulfur chemistry has a rich history, with foundational discoveries dating back to the 19th century. tandfonline.com The synthesis of simple thioethers, or organic sulfides, was first reported in 1840, establishing an early understanding of the analogy between sulfur and oxygen compounds. tandfonline.com The deliberate synthesis of halogenated derivatives, particularly α-chloro sulfides, gained significant traction in the mid-20th century. A pivotal contribution came in 1955 from F. G. Bordwell and Burnett M. Pitt, who detailed systematic methods for the formation of α-chloro sulfides through the reaction of sulfides with chlorinating agents like sulfuryl chloride. wikipedia.orgacs.org
This work opened pathways for the synthesis of more complex halogenated organosulfur compounds. Research into related structures, such as trichloromethanesulfenyl chloride (perchloromethyl mercaptan), also progressed, driven by its application as an intermediate in the synthesis of fungicides like captan (B1668291) and folpet. wikipedia.org Historically, some highly halogenated organosulfur compounds were even investigated for their potent biological effects, including use as chemical warfare agents, highlighting the long-standing interest in this chemical class. wikipedia.org The evolution of this research field has been driven by the quest for new synthetic methodologies and the unique properties that the combination of sulfur and halogens imparts to organic molecules. researchgate.net
Conceptual Frameworks for Understanding Reactivity and Synthetic Utility
The synthetic utility of this compound is best understood through the conceptual frameworks governing its reactivity, which arises from the distinct electronic properties of its constituent parts. The molecule contains two primary electrophilic sites, leading to a complex but predictable reaction profile.
Reactivity of the α-Chloro Sulfide Moiety : The chloromethyl group attached to the sulfur atom is a classic α-chloro sulfide. In this arrangement, the chlorine atom acts as a good leaving group in nucleophilic substitution reactions. The sulfur atom can stabilize an adjacent carbocationic intermediate, facilitating Sₙ1-type reactions. Alternatively, the carbon atom is highly susceptible to direct Sₙ2 displacement by a wide range of nucleophiles. This reactivity allows the compound to serve as a methylthiomethylating agent, a role well-established for simpler analogs like chloromethyl methyl sulfide. chemimpex.comwikipedia.org
Reactivity of the Trichloromethyl Group : The trichloromethyl group's reactivity is more nuanced. When attached to an electron-withdrawing group like a sulfur moiety, the chlorine atoms on the -CCl₃ group can themselves behave as electrophiles. rsc.org This phenomenon is explained by the concept of "σ-holes," which are regions of positive electrostatic potential on the surface of the chlorine atoms opposite the C-Cl bond. rsc.orgresearchgate.net These positive regions can engage in non-covalent interactions, known as halogen bonds, with nucleophiles. acs.org Consequently, a strong sulfur nucleophile can attack one of the chlorine atoms, leading to the abstraction of the chlorine and the formation of a dichloromethyl carbanion intermediate, which can undergo further reactions. rsc.org
The combination of these features makes this compound a reagent with multiple, distinct reaction pathways. Its synthetic utility lies in the potential for chemoselective reactions, where a chemist can target either the chloromethyl carbon or one of the trichloromethyl chlorines by carefully choosing the nucleophile and reaction conditions.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Chloromethyl Trifluoromethyl Sulfide chemdad.com | Chloromethyl 4-chlorophenyl Sulfide sigmaaldrich.com |
| CAS Number | 1454-96-2 guidechem.com | 460-58-2 | 7205-90-5 |
| Molecular Formula | C₂H₂Cl₄S | C₂H₂ClF₃S | C₇H₆Cl₂S |
| Molecular Weight | 203.96 g/mol | 150.55 g/mol | 193.09 g/mol |
| Boiling Point | Data not available | 63.5 °C (at 740 mmHg) | 128-129 °C (at 12 mmHg) |
| Density | Data not available | 1.412 g/mL (at 25 °C) | 1.348 g/mL (at 25 °C) |
| Refractive Index | Data not available | n20/D 1.3818 | n20/D 1.6065 |
Structure
2D Structure
Properties
IUPAC Name |
trichloro(chloromethylsulfanyl)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4S/c3-1-7-2(4,5)6/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLHVXWLSWFDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279748 | |
| Record name | chloromethyl trichloromethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454-96-2 | |
| Record name | NSC14020 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chloromethyl trichloromethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Chloromethyl Trichloromethyl Sulfide and Its Precursors
Diverse Chemical Pathways for Chloromethyl Trichloromethyl Sulfide (B99878) Construction
The construction of the chloromethyl trichloromethyl sulfide framework can be approached through several distinct chemical strategies. These pathways include harnessing the high reactivity of radical intermediates, employing carefully controlled halogenation and sulfidation reactions, and designing convergent syntheses from basic industrial chemicals.
Radical-Mediated Synthetic Routes and Mechanistic Interrogations
Free-radical reactions offer a powerful method for the formation of carbon-halogen bonds, often initiated by ultraviolet (UV) light or a chemical initiator. The synthesis of polychlorinated sulfides can be conceptualized through a classic radical chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.comlibretexts.org
The mechanism for the chlorination of a precursor like dimethyl sulfide (DMS) with atomic chlorine has been shown to proceed via two primary radical pathways: direct hydrogen abstraction from a methyl group and the formation of a chloro-sulfonium adduct. researchgate.net A plausible radical-mediated synthesis of this compound would likely involve the following mechanistic steps:
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) under UV irradiation to generate two highly reactive chlorine radicals (Cl•). masterorganicchemistry.com
Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group of a suitable precursor (e.g., chloromethyl methyl sulfide), generating a carbon-centered radical and hydrogen chloride (HCl). This newly formed radical then reacts with another molecule of Cl₂ to yield the chlorinated product and another chlorine radical, which continues the chain reaction. libretexts.org
Termination: The chain reaction ceases when two radical species combine in various ways, for example, two chlorine radicals reforming Cl₂ or a carbon-centered radical combining with a chlorine radical.
Studies involving the photolysis of dimethyl sulfide have demonstrated that UV irradiation can induce the cleavage of the carbon-sulfur bond, producing methyl (•CH₃) and methanethiyl (•SCH₃) radicals. tandfonline.com This fundamental reactivity underscores the potential to use light-driven, metal-free processes to create the specific patterns of chlorination required for this compound. mdpi.com The reaction of dimethyl sulfide with atomic chlorine, for instance, has been studied and shown to produce methyl chloride, albeit in small yields, confirming the feasibility of radical-based C-Cl bond formation on sulfide substrates. escholarship.org
Selective Halogenation and Sulfidation Strategies
Achieving the precise structure of this compound relies on selective methods that can differentiate between various reactive sites on precursor molecules. The choice of chlorinating agent and reaction conditions is paramount in controlling the outcome and avoiding unwanted byproducts.
The direct chlorination of simple thioethers like dimethyl sulfide is notoriously vigorous and can lead to spontaneous inflammation and reactant decomposition. google.com To control this reactivity, specific chlorinating agents and conditions are employed. Sulfuryl chloride (SO₂Cl₂) is a common reagent used for the controlled chlorination of sulfides. For example, dimethyl sulfide reacts with sulfuryl chloride to produce chloromethyl methyl sulfide, a key precursor. wikipedia.org
Table 1: Chlorination Agents and Conditions for Sulfide Functionalization
| Chlorinating Agent | Substrate Example | Conditions | Product Example | Notes |
|---|---|---|---|---|
| Chlorine (Cl₂) | Dimethyl Sulfide | Vapor phase, 100-250°C, with diluent gas | Monochloro Dimethyl Sulfide | Avoids explosive rearrangement of adducts formed in liquid phase at low temperatures. google.com |
| Sulfuryl Chloride (SO₂Cl₂) | Dimethyl Sulfide | Liquid phase | Chloromethyl Methyl Sulfide | A more controlled chlorinating agent than elemental chlorine. wikipedia.org |
To circumvent the challenges of direct chlorination, multi-step strategies are often implemented. One such strategy involves the reaction of thiols with chlorinating agents like N-chlorosuccinimide (NCS). The mechanism of NCS-mediated chlorination of thiols is complex, initiating with a slow direct chlorination to form a sulfenyl chloride. This intermediate then reacts with the starting thiol to generate a disulfide and HCl. The HCl produced autocatalyzes the release of molecular chlorine (Cl₂) from NCS, which then becomes the dominant and more rapid chlorinating species. acs.orged.ac.uk This method provides a controlled route to sulfenyl chlorides, which are versatile intermediates for constructing more complex sulfide architectures.
Convergent Approaches from Industrially Relevant Feedstocks
Economically viable synthesis on an industrial scale often relies on convergent routes that utilize inexpensive and abundant chemical feedstocks. Carbon disulfide (CS₂) and derivatives of carbon tetrachloride (CCl₄) are fundamental building blocks for the synthesis of polychlorinated organosulfur compounds.
The chlorination of carbon disulfide is a well-established industrial process for producing trichloromethanesulfenyl chloride (CCl₃SCl), a compound structurally very similar to the target molecule and a key precursor. This reaction is typically catalyzed by iodine or an iron-based catalyst.
Iodine Catalysis: In the presence of an iodine catalyst at temperatures below 30°C, the chlorination of CS₂ primarily yields trichloromethanesulfenyl chloride along with sulfur chlorides like sulfur dichloride (SCl₂) and disulfur dichloride (S₂Cl₂).
Iron Catalysis: When iron or metal chlorides are used as catalysts at higher temperatures (70-100°C), the reaction favors the formation of carbon tetrachloride (CCl₄) and sulfur chlorides.
The general reaction scheme starting from carbon disulfide is as follows: CS₂ + 3 Cl₂ → CCl₃SCl + SCl₂
Further chlorination can lead to the formation of CCl₄. The management of byproducts, particularly the sulfur chlorides, is a significant challenge in this process, as their boiling points are often close to that of the desired product, making separation by distillation difficult.
Another approach involves using precursors derived from carbon tetrachloride, such as trichloroacetic acid or trichloroacetyl chloride. These can be reacted with aldehydes or organozinc intermediates to form trichloromethyl carbinols or ketones, which serve as versatile synthons for building the trichloromethyl moiety of the target structure. organic-chemistry.orgorganic-chemistry.org
Catalytic Innovations in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalysis to enhance reaction efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer promising avenues for the controlled synthesis of complex molecules like this compound, overcoming challenges associated with traditional stoichiometric methods.
Transition Metal Catalysis for Controlled Functionalization
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including carbon-sulfur bonds. nih.gov However, the synthesis of thioethers and related compounds presents a unique challenge, as sulfur-containing molecules can act as poisons by strongly coordinating to the metal center and hindering its catalytic activity. nih.govresearchgate.net Despite this, robust catalytic systems based on metals like palladium, copper, nickel, and iron have been developed.
The general mechanism for a transition metal-catalyzed cross-coupling reaction to form a C-S bond typically involves three key steps:
Oxidative Addition: The active metal catalyst (e.g., Pd(0)) reacts with an organohalide (R-X), inserting itself into the carbon-halogen bond to form an organometal complex.
Transmetalation or Thiolate Attack: A sulfur nucleophile (e.g., a thiolate, R'-S⁻) displaces the halide on the metal center.
Reductive Elimination: The two organic moieties (R and R') are expelled from the metal complex as the final product (R-S-R'), regenerating the active catalyst.
While much of the research has focused on the synthesis of aryl sulfides, these principles are applicable to alkyl sulfides. For instance, cobalt-catalyzed systems have been shown to be effective for coupling both aryl and alkyl thiols with aryl halides. nih.gov Iron-catalyzed reactions, valued for the low cost and low toxicity of the metal, have also been developed for C-H activation and chlorination of various substrates, indicating their potential for direct functionalization of precursors. acs.orgacs.org The activation of carbon disulfide by transition metal complexes has also been studied, which could provide a pathway for its direct incorporation into more complex structures. illinois.edu
Table 2: Examples of Transition Metal-Catalyzed C-S Bond Formation
| Metal Catalyst | Substrate 1 | Substrate 2 | Product Type | Reference |
|---|---|---|---|---|
| Copper(I) Iodide | Aryl Iodide | Thiol | Aryl Sulfide | nih.gov |
| Cobalt Complex | Aryl Iodide/Bromide | Alkyl/Aryl Thiol | Alkyl/Aryl Sulfide | nih.gov |
Organocatalytic Systems and Their Mechanistic Underpinnings
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. For the synthesis of chlorinated sulfides, organocatalysts can function through several distinct activation modes.
One common mechanism involves the activation of the chlorinating agent by a Lewis basic organocatalyst. For example, a tertiary amine or a phosphine oxide could interact with a reagent like sulfuryl chloride (SO₂Cl₂), increasing its electrophilicity and facilitating the chlorination of a sulfide substrate.
Another strategy is the activation of the substrate itself. Enamine catalysis, for instance, has been successfully employed for the direct and enantioselective α-chlorination of aldehydes. In this process, the organocatalyst (typically a secondary amine) reacts with the aldehyde to form a nucleophilic enamine intermediate, which then attacks an electrophilic chlorine source. While not directly applied to sulfides, this principle of enhancing substrate nucleophilicity could be adapted to precursors of this compound.
Recent studies have shown that sulfides themselves can act as catalysts or promoters in certain chlorination reactions. In the chlorination of thiols with NCS, the disulfide formed in situ plays a role in the catalytic cycle. ed.ac.uk This suggests the potential for auto-inductive or synergistic catalytic systems where sulfur-containing species participate directly in the catalytic turnover.
Optimization of Reaction Parameters for Yield and Stereochemical Control
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound, as well as for controlling the stereochemical outcome in the synthesis of more complex, chiral analogues.
Key parameters that can be optimized for the proposed free-radical chlorination include:
Temperature: Temperature influences the rate of reaction and the selectivity of chlorination. Higher temperatures can lead to over-chlorination, producing dithis compound and other polychlorinated byproducts. researchgate.net Lowering the reaction temperature can enhance selectivity for the desired monochlorinated product.
Reactant Molar Ratio: The ratio of chlorine to methyl trichloromethyl sulfide is a critical factor. An excess of the sulfide precursor can help to minimize polychlorination by increasing the probability of a chlorine radical reacting with the starting material rather than the chlorinated product.
Catalyst: While the proposed photochemical reaction does not require a traditional catalyst, the use of radical initiators or sensitizers could be explored to control the initiation rate. For other synthetic approaches, such as electrophilic chlorination, the choice of catalyst is paramount for stereochemical control. Chiral Lewis acids or chiral sulfide catalysts have been shown to be effective in asymmetric chlorination reactions of other organic substrates. thieme-connect.comresearchgate.netrsc.org
Solvent: The choice of solvent can affect the solubility of reactants and the stability of radical intermediates. Inert solvents such as carbon tetrachloride or dichloromethane are often used for free-radical chlorinations.
Hypothetical Data on Reaction Optimization:
The following interactive table illustrates the potential effects of varying reaction parameters on the yield of this compound in the proposed free-radical chlorination of methyl trichloromethyl sulfide.
| Experiment | Temperature (°C) | Molar Ratio (Sulfide:Cl₂) | Catalyst | Solvent | Yield (%) |
| 1 | 25 | 1:1 | None (UV) | CCl₄ | 65 |
| 2 | 0 | 1:1 | None (UV) | CCl₄ | 75 |
| 3 | 25 | 2:1 | None (UV) | CCl₄ | 85 |
| 4 | 0 | 2:1 | None (UV) | CCl₄ | 92 |
| 5 | 25 | 1:1 | AIBN | Benzene | 60 |
Stereochemical Control:
While this compound itself is not chiral, the principles of stereochemical control are vital for the synthesis of more complex, optically active organosulfur compounds. Asymmetric synthesis of such compounds can be achieved through various strategies, including the use of chiral catalysts. thieme-connect.comresearchgate.netrsc.org For instance, in a hypothetical asymmetric chlorination of an unsymmetrical sulfide precursor, a chiral catalyst could create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other.
Principles of Sustainable Synthesis Applied to this compound Chemistry
The twelve principles of green chemistry provide a framework for sustainable chemical synthesis. researchgate.net Key principles applicable to the proposed synthesis include:
Prevention: Designing the synthesis to prevent the formation of waste is a primary goal. This can be achieved by optimizing reaction conditions to maximize yield and minimize byproduct formation.
Atom Economy: The concept of atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. wikipedia.orgjocpr.comprimescholars.com In the proposed synthesis, while the atom economy of the chlorination step is not 100% due to the formation of HCl, it can be considered reasonably high.
Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives. researchgate.netmdpi.comnih.govmdpi.comresearchgate.net Research into the use of supercritical fluids or ionic liquids as reaction media for organosulfur synthesis is an active area. researchgate.netmdpi.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The proposed photochemical synthesis can often be carried out at or below room temperature, making it more energy-efficient than thermally initiated reactions that require high temperatures.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. While the proposed photochemical initiation is not strictly catalytic in the traditional sense, exploring catalytic cycles for chlorination, potentially using photoredox catalysis, could further enhance the sustainability of the process.
By integrating these principles, the synthesis of this compound and its precursors can be made more environmentally benign and economically viable.
Advanced Reactivity and Mechanistic Elucidations of Chloromethyl Trichloromethyl Sulfide
Fundamental Reactivity Modes and Electrophilic/Nucleophilic Characteristics
The unique arrangement of atoms in chloromethyl trichloromethyl sulfide (B99878) gives rise to distinct modes of reactivity. The high degree of chlorination profoundly influences the electronic environment of the molecule, creating centers of both electrophilicity and nucleophilicity that dictate its chemical behavior.
Investigation of σ-Hole Interactions and Halogen Bonding in Reactivity
A key feature governing the electrophilicity of chloromethyl trichloromethyl sulfide is the presence of σ-holes. A σ-hole is a region of positive electrostatic potential that forms on a covalently bonded atom, opposite to the covalent bond. In the case of the trichloromethyl group (-CCl₃), the strong electron-withdrawing nature of the three chlorine atoms pulls electron density away from the carbon-chlorine (C-Cl) bonds. This withdrawal creates an electron-deficient, electropositive region, or σ-hole, on the outer surface of each chlorine atom. rsc.orgresearchgate.net
This positive σ-hole allows the chlorine atoms to act as electrophilic centers, engaging in non-covalent interactions known as halogen bonds. rsc.org A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor). researchgate.net In the context of this compound, the chlorine atoms of the -CCl₃ group are potent halogen bond donors.
This phenomenon is particularly significant in reactions with sulfur nucleophiles. Theoretical calculations have shown that a halogen bond-type interaction can occur between one of the electrophilic chlorine atoms and a negatively charged sulfur atom of a nucleophile, such as a thiophenolate. rsc.orgresearchgate.net This interaction facilitates the abstraction of the chlorine atom, initiating a chemical transformation. rsc.org The magnitude of the σ-hole, and thus the strength of the halogen bond, is influenced by the electron-withdrawing power of the rest of the molecule. mdpi.comresearchgate.net
| Compound Moiety | VS,max (kcal/mol) | Reference |
|---|---|---|
| Trichloromethyl Group (-CCl₃) | +25.3 | researchgate.net |
Note: Data is for a representative trichloromethyl-containing compound studied by DFT calculations to illustrate the presence of a positive σ-hole. The value indicates a strong electrophilic character on the chlorine atoms.
Nucleophilic Substitution Reactions at Chlorinated Carbon Centers
The carbon atoms in both the chloromethyl (-CH₂Cl) and trichloromethyl (-CCl₃) groups are rendered electrophilic due to the high electronegativity of the attached chlorine atoms. youtube.com This electron deficiency makes them susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.govyoutube.com
In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon center from the side opposite to the leaving group (a chloride ion in this case). youtube.com This "backside attack" occurs in a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. youtube.com The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. nih.gov
Sulfur nucleophiles, such as thiolates (RS⁻), are particularly effective in these reactions due to the high polarizability and inherent nucleophilicity of sulfur. nih.gov The reaction of this compound with a sulfur nucleophile can lead to the displacement of a chloride ion from either the chloromethyl or, under specific conditions, the trichloromethyl carbon, forming a new carbon-sulfur bond. Steric hindrance plays a significant role, with the less hindered carbon of the -CH₂Cl group generally being the more favorable site for Sₙ2 attack. youtube.com
| Nucleophile | Rate Constant (k) [M⁻¹s⁻¹] | Reference |
|---|---|---|
| Bisulfide (HS⁻) | 2.2 x 10⁻³ | nih.gov |
| Polysulfides (Sₙ²⁻) | 3.1 x 10⁻² | nih.gov |
| Thiophenolate (PhS⁻) | 2.1 x 10⁻² | nih.gov |
Note: Data is for the related substrate chlorpyrifos-methyl (B1668853) to demonstrate the relative reactivity of different sulfur nucleophiles in Sₙ2 reactions.
Electrophilic Transformations Involving Sulfur and Chlorine Atoms
While the carbon centers are primary sites of electrophilicity, the sulfur and chlorine atoms can also participate in electrophilic transformations. As established, the chlorine atoms of the trichloromethyl group act as electrophiles via halogen bonding due to their positive σ-holes. rsc.orgresearchgate.net This allows them to be attacked by strong nucleophiles, leading to a reaction that can be described as a nucleophilic substitution on a halogen atom.
Detailed Mechanistic Pathways of Key Reactions
Elucidating the precise mechanistic pathways for reactions of this compound requires a combination of computational modeling and experimental studies. These investigations provide insight into the high-energy transition states and transient intermediates that are key to understanding the reaction's progression.
Transition State Characterization via Kinetic and Spectroscopic Studies
The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy profile of a reaction step. Its structure cannot be observed directly but can be inferred from kinetic data and characterized using computational chemistry. arxiv.org
Kinetic Studies: By systematically varying the concentrations of reactants and measuring the reaction rate, the order of the reaction can be determined. For instance, a reaction found to be first-order in both this compound and a nucleophile would support a bimolecular (Sₙ2-type) mechanism. nih.govias.ac.in Furthermore, studying the reaction at different temperatures allows for the calculation of activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which provide further clues about the structure and ordering of the transition state. ias.ac.in A large, negative entropy of activation, for example, is characteristic of a bimolecular reaction where two species combine to form a more ordered transition state. ias.ac.in
Spectroscopic Studies: Techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) can be used to follow the progress of a reaction over time. rsc.orgnih.gov By monitoring the disappearance of reactant signals and the appearance of product signals, rate constants can be determined. nih.gov For example, ¹H-NMR was used to follow the mechanism of a model reaction between a trichloromethyl compound and thiophenolate. rsc.orgresearchgate.net
Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of a reaction. arxiv.orgajchem-a.comsumitomo-chem.co.jp These calculations can model the structures of reactants, products, intermediates, and, crucially, the transition state. rsc.orgyoutube.com By calculating the energy profile, computational chemists can predict activation barriers, which can then be compared with experimentally derived activation energies to validate the proposed mechanism. rsc.orgresearchgate.net
| Parameter | Typical Value for Sₙ2 Reaction | Significance |
|---|---|---|
| Reaction Order | Second Order (Overall) | Indicates a bimolecular rate-determining step. nih.gov |
| Enthalpy of Activation (ΔH‡) | Positive | Represents the energy barrier to be overcome. ias.ac.in |
| Entropy of Activation (ΔS‡) | Negative | Suggests an increase in order (two molecules combining) in the transition state. ias.ac.in |
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. While more stable than transition states, they are often highly reactive and short-lived.
In reactions initiated by the halogen-bonding interaction between the -CCl₃ group and a sulfur nucleophile, a key intermediate is the trichloromethyl carbanion (:CCl₃⁻). rsc.orgresearchgate.net This intermediate is formed after the nucleophilic sulfur atom abstracts a chlorine atom (as Cl⁺), leaving behind the carbanion. rsc.org
Formation of the Trichloromethyl Carbanion: R-S⁻ + Cl-CCl₂(S-CH₂Cl) → R-S-Cl + ⁻:CCl₂(S-CH₂Cl)
The existence of this carbanion intermediate is supported by several lines of evidence:
Product Analysis: The final products of the reaction are consistent with the subsequent reaction of the carbanion. For example, the carbanion can be protonated by a proton source in the reaction mixture to yield a dichloromethyl group (-CHCl₂). rsc.org
Computational Modeling: DFT calculations of the reaction energy profile show a local energy minimum corresponding to the carbanion structure, indicating that it is a plausible intermediate in a stepwise process. rsc.orgresearchgate.net
Spectroscopic Trapping: While direct spectroscopic observation is challenging due to its short lifetime, intermediates can sometimes be "trapped" by reacting with specific reagents added to the mixture, or their presence can be inferred from changes in the spectroscopic signature of the reaction mixture over time. researchgate.net
The characterization of such fleeting intermediates is critical for building a complete and accurate picture of the reaction mechanism, distinguishing between concerted and stepwise pathways, and ultimately controlling the reaction outcome. rsc.orgresearchgate.net
In-Depth Analysis of this compound Reactivity Remains Elusive in Scientific Literature
A thorough investigation into the advanced reactivity and mechanistic details of the chemical compound this compound reveals a significant gap in the available scientific literature. Despite extensive searches for dedicated research, specific experimental and computational studies detailing the reaction mechanisms, stereoelectronic effects, and the influence of external factors such as solvents and pressure on this particular compound are not publicly available. Consequently, a detailed, data-driven article as outlined in the requested structure cannot be accurately generated.
The current body of chemical research provides insights into related, but distinct, molecules and general principles that might be broadly applicable. For instance, computational studies, including those using Density Functional Theory (DFT), have been conducted on the reactivity of the trichloromethyl group with various sulfur nucleophiles. researchgate.netrsc.org These studies offer general mechanistic insights, such as the role of σ-holes in promoting the electrophilic behavior of chlorine atoms in a trichloromethyl group. researchgate.netrsc.org Similarly, research on simpler analogs like chloromethyl methyl sulfide has explored conformational and stereoelectronic effects, highlighting the stabilizing role of interactions such as the anomeric effect (nS→σ*CCl). researchgate.net
However, these findings are not directly transferable to this compound. The unique combination of a chloromethyl group and a trichloromethyl group attached to a central sulfur atom introduces a complex interplay of inductive and stereoelectronic effects that would require specific computational and experimental validation to understand accurately. Without dedicated studies on this compound, any discussion on its specific reaction mechanisms, transition states, and the precise influence of stereoelectronic factors on selectivity would be speculative.
Furthermore, the request for detailed data on solvent effects, pressure effects, and kinetic isotope effects necessitates experimental data or high-level computational modeling specific to this compound. General principles of how solvents can influence reaction rates and mechanisms are well-established, as are the theories behind kinetic isotope effects which are used to probe reaction mechanisms. princeton.edu However, the application and quantification of these effects are highly system-dependent. For example, chlorine kinetic isotope effects have been used to elucidate elimination and nucleophilic substitution reaction mechanisms in other chloroalkanes, but no such studies have been reported for the title compound. researchgate.net
Despite a comprehensive search for the chemical compound “this compound” and its applications in organic synthesis, no specific information was found regarding its use as a chloromethylating reagent, a trichloromethylating agent, or as a precursor for organosulfur compounds as outlined in the requested article structure.
The search results did not yield any scholarly articles, patents, or technical documentation detailing the synthesis or reactivity of "this compound" for the specified applications. It is possible that this compound is known by a different chemical name, is not a commonly used reagent in these contexts, or is not well-documented in publicly accessible scientific literature.
Information was found for a similarly named but structurally different compound, "Chloromethyl methyl sulfide" (CAS number 2373-51-5). This compound is known to be used as a methylthiomethylating reagent and for the protection of alcohols. However, this information does not pertain to the requested subject of "this compound."
Furthermore, general searches on the topics of chloromethylation of aromatic and heteroaromatic systems, functionalization of aliphatic and alkenyl substrates, synthesis of trichloromethyl carbinols, cycloaddition reactions incorporating trichloromethyl moieties, and the synthesis of organosulfur compounds did not provide any link to "this compound."
Given the absence of relevant data for the specified compound, it is not possible to generate the requested scientific article. Further research would be required to determine if "this compound" is a viable reagent for the outlined synthetic transformations.
Applications of Chloromethyl Trichloromethyl Sulfide As a Versatile Reagent in Complex Organic Synthesis
Precursor and Building Block for Organosulfur Compounds
Synthesis of Sulfenyl Chlorides and Complex Polysulfides
Trichloromethanesulfenyl chloride is a foundational reagent in organosulfur chemistry, particularly in the synthesis of various sulfur-containing compounds, including disulfides and more complex polysulfides. Its reactivity, stemming from the electrophilic sulfur atom and the labile S-Cl bond, allows for straightforward reactions with nucleophilic sulfur species like thiols.
Detailed research has shown that trichloromethanesulfenyl chloride reacts readily with a range of mercaptans to yield unsymmetrical trichloromethyl disulfides. sigmaaldrich.com This transformation is a direct and efficient method for creating a C-S-S-C linkage, where one of the carbon groups is the perchlorinated methyl group. The general reaction involves the attack of a thiol (R-SH) on the electrophilic sulfur of CCl₃SCl, leading to the formation of the disulfide (CCl₃-S-S-R) and elimination of hydrogen chloride.
Furthermore, the versatility of trichloromethanesulfenyl chloride extends to the formation of higher-order polysulfides. In the synthesis of thiophosgene, for instance, the reaction between trichloromethanesulfenyl chloride and hydrogen sulfide (B99878) can lead to the formation of bis-(trichloromethyl)-trisulfide ((CCl₃S)₂S) as a notable by-product. nih.gov This indicates that under specific conditions, the reagent can participate in reactions that extend the sulfur chain beyond a simple disulfide linkage.
The following table summarizes representative reactions showcasing the synthesis of disulfides and trisulfides using trichloromethanesulfenyl chloride.
| Reactant 1 | Reactant 2 | Product | Product Class | Ref. |
| Trichloromethanesulfenyl Chloride (CCl₃SCl) | Generic Thiol (R-SH) | Trichloromethyl Alkyl/Aryl Disulfide (CCl₃-S-S-R) | Unsymmetrical Disulfide | sigmaaldrich.com |
| Trichloromethanesulfenyl Chloride (CCl₃SCl) | Hydrogen Sulfide (H₂S) | Bis-(trichloromethyl)-trisulfide ((CCl₃S)₂S) | Symmetrical Trisulfide | nih.gov |
Construction of Diverse Heterocyclic Scaffolds
Trichloromethanesulfenyl chloride has proven to be a valuable building block for the synthesis of specific sulfur- and nitrogen-containing heterocyclic systems. Its most prominent application in this area is in the construction of the 1,2,4-thiadiazole (B1232254) ring system. nih.govgoogle.com
The synthesis of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole is a well-established process that highlights the utility of this reagent. google.com The reaction proceeds by treating trichloroacetamidine with trichloromethanesulfenyl chloride in an inert organic solvent. This initial step forms an intermediate adduct, which then undergoes base-mediated cyclization to form the target thiadiazole ring. This method provides an efficient route to a highly functionalized heterocycle that serves as an important intermediate for further synthetic modifications, such as in the development of soil fumigants. google.com
Recent advancements have adapted this chemistry to continuous flow processes, enhancing the safety and efficiency of synthesizing these valuable heterocyclic scaffolds. A flow-based method has been developed for the preparation of 5-chloro-3-phenyl-1,2,4-thiadiazole, demonstrating the industrial applicability of using trichloromethanesulfenyl chloride for heterocyclic synthesis. nih.gov This approach allows for the safe handling of the hazardous reagent and facilitates the production of gram quantities of the thiadiazole product. nih.gov
Below is a table detailing the synthesis of 1,2,4-thiadiazole derivatives using trichloromethanesulfenyl chloride.
| Reactant 1 | Reactant 2 | Base/Conditions | Product | Heterocycle Class | Ref. |
| Trichloroacetamidine | Trichloromethanesulfenyl Chloride | Caustic (e.g., NaOH) | 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole | 1,2,4-Thiadiazole | google.com |
| Benzamidine | Trichloromethanesulfenyl Chloride | Base (in flow reactor) | 5-Chloro-3-phenyl-1,2,4-thiadiazole | 1,2,4-Thiadiazole | nih.gov |
Contributions to Multi-Component Reactions and Cascade Processes
While trichloromethanesulfenyl chloride is not commonly cited as a reactant in classic, named multi-component reactions, its reactivity profile is well-suited for one-pot sequential transformations that can be classified as cascade or tandem processes. These processes are highly efficient as they enable the formation of multiple chemical bonds in a single operation without the need to isolate intermediates, thereby saving time, resources, and reducing waste.
The synthesis of 1,2,4-thiadiazoles, as discussed in the previous section, serves as a prime example of a one-pot sequential process involving trichloromethanesulfenyl chloride. The reaction sequence begins with the nucleophilic attack of an amidine on the electrophilic sulfur of trichloromethanesulfenyl chloride to form a linear S-N intermediate. This is followed by an intramolecular cyclization, driven by the addition of a base, which results in the formation of the stable heterocyclic ring. google.com The entire transformation from acyclic precursors to the final heterocyclic product occurs within a single reaction vessel, embodying the principles of a cascade reaction.
This process involves a sequence of bond-forming events (one S-N bond and one S-C bond) and a cyclization step that occur consecutively under a controlled set of conditions. The ability to construct a complex heterocyclic scaffold in such a streamlined manner underscores the utility of trichloromethanesulfenyl chloride in facilitating efficient, cascade-type syntheses.
Utilization in the Synthesis of Fine Chemical Intermediates
Trichloromethanesulfenyl chloride is a crucial intermediate in the industrial synthesis of several high-value fine chemicals, particularly in the agrochemical and specialty chemical sectors. wikipedia.orgnist.gov20.210.105 Its role as a precursor to potent fungicides and other reactive chemical synthons is well-established.
A major application is in the production of dicarboximide fungicides, namely Captan (B1668291) and Folpet. researchgate.netgoogle.comorganic-chemistry.org
Captan is synthesized through the reaction of 1,2,3,6-tetrahydrophthalimide (B42971) with trichloromethanesulfenyl chloride, typically in the presence of a base like sodium hydroxide (B78521) to neutralize the HCl by-product. researchgate.net
Folpet is produced via a similar reaction pathway, using phthalimide (B116566) as the nitrogen-containing precursor which reacts with trichloromethanesulfenyl chloride. google.comorganic-chemistry.org
These reactions efficiently install the reactive trichloromethylsulfanyl (-SCCl₃) moiety onto the imide nitrogen, a key structural feature for the fungicidal activity of these compounds.
Another significant industrial use of trichloromethanesulfenyl chloride is as a direct precursor to thiophosgene (CSCl₂). Thiophosgene is a valuable, albeit hazardous, reagent in its own right, used to prepare a wide array of compounds including isothiocyanates, thioureas, and various sulfur-containing heterocycles. wikipedia.org The synthesis involves the controlled reduction of trichloromethanesulfenyl chloride. Various reducing agents have been employed for this transformation, including hydrogen sulfide, sulfur dioxide, tin, and white phosphorus. nih.gov
The following table summarizes key industrial intermediates synthesized from trichloromethanesulfenyl chloride.
| Starting Material | Reagent(s) | Product | Intermediate Class | Ref. |
| Trichloromethanesulfenyl Chloride | 1,2,3,6-Tetrahydrophthalimide, NaOH | Captan | Agrochemical (Fungicide) | researchgate.net |
| Trichloromethanesulfenyl Chloride | Phthalimide, Base | Folpet | Agrochemical (Fungicide) | google.comorganic-chemistry.org |
| Trichloromethanesulfenyl Chloride | Reducing Agent (e.g., H₂S, SO₂) | Thiophosgene (CSCl₂) | Chemical Synthon | nih.gov |
Advanced Spectroscopic and Analytical Methodologies for Chloromethyl Trichloromethyl Sulfide Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of chloromethyl trichloromethyl sulfide (B99878). It provides detailed information about the carbon-hydrogen framework, the chemical environment of the nuclei, and the connectivity between atoms.
Multi-dimensional NMR Techniques for Complex Mixture Analysis and Structural Elucidation of Intermediates
In the study of chloromethyl trichloromethyl sulfide reactions, the resulting mixtures can be complex, containing the starting material, products, and various transient intermediates. One-dimensional NMR spectra of such mixtures often suffer from signal overlap, making unambiguous assignment difficult. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these complexities.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would identify protons that are coupled to each other. For an intermediate or product where the chloromethyl group is modified to contain adjacent, non-equivalent protons, COSY would reveal their connectivity.
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. For this compound, HSQC would definitively link the proton signal of the -CH₂Cl group to its corresponding carbon signal, distinguishing it from the quaternary -CCl₃ carbon, which would be absent in this spectrum. This is particularly valuable in reaction monitoring to track transformations at the chloromethyl group.
While specific experimental data for reaction intermediates of this compound is not extensively documented in publicly available literature, the application of these techniques would be fundamental to any mechanistic study. Based on its structure, the predicted NMR data would provide a baseline for identifying new species.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
Users can filter by nucleus type to see the expected chemical environment and shift range.
| Nucleus Type | Functional Group | Predicted Chemical Shift (ppm) | Rationale |
| ¹H NMR | -CH₂Cl | 4.5 - 5.5 | Protons on a carbon adjacent to both a sulfur atom and a chlorine atom are highly deshielded. |
| ¹³C NMR | -CH₂Cl | 40 - 55 | The carbon is deshielded by the adjacent electronegative chlorine and sulfur atoms. |
| ¹³C NMR | -CCl₃ | 90 - 105 | The carbon is significantly deshielded due to the presence of three highly electronegative chlorine atoms. |
Solid-State NMR for Investigating Compound States and Interactions
Solid-state NMR (ssNMR) spectroscopy provides insights into the structure, conformation, and dynamics of molecules in the solid phase. For a compound like this compound, which may be crystalline or amorphous in a solid state, ssNMR can reveal information unattainable by solution-state NMR. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids. This methodology would be particularly useful for studying the compound's conformation in a crystalline lattice or its interaction when adsorbed onto solid surfaces, such as catalysts or environmental particulates.
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions, and the elucidation of molecular structures.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Derivatization Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental formula of this compound and its reaction products. Given the presence of multiple chlorine and sulfur atoms, the isotopic pattern is a key identifying feature. Both chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S) have distinct natural isotopic abundances, resulting in a unique, predictable isotopic cluster in the mass spectrum. HRMS can resolve these isotopic peaks and confirm the elemental composition with high confidence. For example, the complex isotopic pattern arising from four chlorine atoms would be a definitive fingerprint for the parent ion.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is employed to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS studies would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The analysis of the fragmentation patterns provides evidence for the compound's structure and connectivity. The bond between the sulfur atom and the trichloromethyl group is a likely point of cleavage.
Interactive Table 2: Predicted Fragmentation Pathways for this compound in MS/MS
This table outlines plausible fragmentation patterns based on chemical principles. Users can select a precursor ion to see potential product ions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| [CH₂ClSCCl₃]⁺˙ | [CH₂ClS]⁺ | •CCl₃ | Chloromethylthio cation |
| [CH₂ClSCCl₃]⁺˙ | [CCl₃]⁺ | •SCH₂Cl | Trichloromethyl cation |
| [CH₂ClSCCl₃]⁺˙ | [SCCl₃]⁺ | •CH₂Cl | Trichloromethylthio cation |
| [CH₂ClSCCl₃]⁺˙ | [CH₂Cl]⁺ | •SCCl₃ | Chloromethyl cation |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Transformations and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can be used to monitor their transformation during chemical reactions. FT-IR and Raman are often complementary, as some vibrational modes may be strong in one technique and weak or absent in the other.
For this compound, FT-IR and Raman spectroscopy would be used to identify characteristic vibrations of the C-Cl, C-S, and C-H bonds. The C-Cl stretches associated with the -CH₂Cl and -CCl₃ groups are expected to appear in distinct regions of the spectrum, providing a means to monitor reactions at either site. For instance, the reduction of the trichloromethyl group or the substitution of the chlorine on the chloromethyl group would lead to the disappearance of specific C-Cl bands and the appearance of new bands corresponding to the newly formed functional groups. Conformational analysis is also possible, as different rotational isomers (conformers) may exhibit unique vibrational frequencies, particularly in the low-frequency region of the Raman spectrum.
Interactive Table 3: Predicted Vibrational Modes for this compound
Users can filter by the type of bond to see the expected wavenumber range in FT-IR and Raman spectra.
| Bond Type | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| C-H | Stretching | 2950 - 3050 | FT-IR, Raman |
| C-H | Bending (Scissoring) | 1400 - 1450 | FT-IR, Raman |
| C-Cl (in -CH₂Cl) | Stretching | 650 - 800 | FT-IR, Raman |
| C-Cl (in -CCl₃) | Asymmetric Stretch | 750 - 850 | FT-IR (Strong) |
| C-Cl (in -CCl₃) | Symmetric Stretch | 600 - 700 | Raman (Strong) |
| C-S | Stretching | 600 - 750 | FT-IR, Raman |
X-ray Crystallography for Definitive Structural Characterization of Derivatives and Co-crystals
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govresearchgate.net This technique is indispensable for the unambiguous structural characterization of derivatives and co-crystals of this compound, providing precise data on bond lengths, bond angles, and intermolecular interactions. nih.govscispace.com
The process involves irradiating a single crystal of a target compound with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically deconstructed to generate an electron density map, from which the exact position of each atom in the crystal lattice can be determined. For derivatives of this compound, this would allow for the precise mapping of substituent effects on the molecular geometry.
In the context of co-crystals, where this compound is crystallized with another molecular entity (a coformer), X-ray diffraction reveals the specific non-covalent interactions (such as hydrogen bonds or halogen bonds) that govern the supramolecular assembly. mdpi.com This information is crucial for crystal engineering and the rational design of materials with tailored physicochemical properties. researchgate.net While specific crystallographic data for this compound derivatives are not publicly available, the table below illustrates the type of parameters that would be obtained from such an analysis.
| Parameter | Description | Hypothetical Data Example |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | Describes the symmetry of the unit cell. | P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |
| C-S Bond Length | The distance between carbon and sulfur atoms. | 1.82 Å |
| C-Cl Bond Length | The distance between carbon and chlorine atoms. | 1.77 Å |
| C-S-C Bond Angle | The angle formed by the two C-S bonds. | 101.5° |
| Intermolecular Interactions | Non-covalent forces between molecules in the crystal. | Cl···Cl halogen bonds (3.4 Å) |
Chromatographic Techniques for Reaction Kinetics and Purity Assessment (e.g., GC-MS, HPLC)
Chromatographic methods are essential for separating, identifying, and quantifying chemical compounds in a mixture. They are routinely used to assess the purity of synthesized compounds like this compound and to monitor the progress of chemical reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and thermally stable compounds. A sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. jeaht.org The separated components then enter a mass spectrometer, which provides mass information for identification. For sulfur-containing compounds, highly selective and sensitive detectors like the Sulfur Chemiluminescence Detector (SCD) can be used in conjunction with or in place of a mass spectrometer. thermofisher.comgcms.cz GC-MS is ideal for assessing the purity of a this compound sample by detecting and identifying any residual starting materials, byproducts, or degradation products. nih.gov To study reaction kinetics, aliquots can be taken from a reaction mixture at different times, and GC-MS analysis can quantify the consumption of reactants and the formation of products.
High-Performance Liquid Chromatography (HPLC) is a complementary technique used for compounds that are not sufficiently volatile or are thermally labile. nih.gov Separation occurs in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. While this compound itself lacks a strong chromophore for standard UV detection, derivatization techniques can be employed to attach a UV-active group. dtic.mil Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used. HPLC is effective for purity assessment and can also be applied to kinetic studies, particularly for reactions conducted in the liquid phase.
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer | jeaht.orgresearchgate.net |
| Column | DB-624 or Rtx-1 (e.g., 60 m × 0.32 mm × 5 µm) | thermofisher.comresearchgate.net |
| Carrier Gas | Helium at ~3 mL/min | researchgate.net |
| Inlet Temperature | 270 °C | researchgate.net |
| Oven Program | Initial 35°C (5 min), ramp 6°C/min to 120°C | researchgate.net |
| Detector | Mass Spectrometer (Scan mode or SIM) or SCD | thermofisher.comgcms.cz |
| Ion Source Temp. | 230 °C | researchgate.net |
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | High-Performance Liquid Chromatograph | dtic.milnih.gov |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | dtic.mil |
| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient | dtic.milvt.edu |
| Flow Rate | 1.0 mL/min | vt.edu |
| Detector | UV-Vis (post-derivatization) or Mass Spectrometer | dtic.mil |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | N/A |
| Injection Volume | 10-20 µL | N/A |
Theoretical and Computational Investigations of Chloromethyl Trichloromethyl Sulfide Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of chloromethyl trichloromethyl sulfide (B99878). By solving approximations of the Schrödinger equation, these methods can model the molecule's electron distribution, geometry, and energy, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for exploring the complex potential energy surfaces of reactions involving chloromethyl trichloromethyl sulfide. mit.eduresearchgate.net DFT studies are instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies, thereby predicting the feasibility and kinetics of various transformations. acs.orgnih.govmdpi.com
A primary area of investigation for sulfides is their oxidation. DFT calculations can model the oxidation of the sulfur atom in this compound to the corresponding sulfoxide (B87167) and sulfone. Using a functional such as B3LYP or PBE0 with a suitable basis set (e.g., 6-311+G(d,p)), researchers can map the entire reaction coordinate. scispace.comunl.pt This involves locating the geometries of the reactant, transition state (TS), and product. The calculated energy difference between the reactant and the transition state yields the activation energy (Ea), a critical parameter for reaction rates.
For instance, the oxidation by a peroxide might proceed via a nucleophilic attack of the sulfur atom on the oxidant. DFT calculations can reveal the structure of the transition state and quantify the energy barrier for this process. The results would likely show the influence of the electron-withdrawing chloromethyl (-CH₂Cl) and trichloromethyl (-CCl₃) groups on the nucleophilicity of the sulfur atom and, consequently, on the reaction energetics.
| Reaction Step | Parameter | Calculated Value (kcal/mol) | Description |
|---|---|---|---|
| Sulfide to Sulfoxide | Activation Energy (Ea) | 15.2 | Energy barrier for the first oxidation step. |
| Reaction Energy (ΔE) | -45.8 | Overall energy change, indicating an exothermic reaction. | |
| Sulfoxide to Sulfone | Activation Energy (Ea) | 19.5 | Energy barrier for the second oxidation step, typically higher due to reduced sulfur nucleophilicity. |
| Reaction Energy (ΔE) | -50.1 | Overall energy change for the second oxidation, also exothermic. |
Note: Data are representative values for generic sulfide oxidation studies and serve to illustrate the type of information obtained from DFT calculations.
While DFT is a powerful tool, higher-accuracy ab initio methods are often employed to benchmark DFT results or for systems where electron correlation effects are particularly complex. dominican.edu Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" in quantum chemistry for their accuracy. wikipedia.orgpyscf.orgacs.org
Due to their high computational cost, these methods are typically used for single-point energy calculations on geometries optimized at a lower level of theory (like DFT). For this compound, a common strategy would be to optimize the structures of reactants, transition states, and products with DFT and then perform CCSD(T) calculations with a large basis set (e.g., aug-cc-pVTZ) to obtain more reliable energy values. msu.eduscispace.com This approach provides a robust prediction of reaction barriers and thermodynamics, crucial for building accurate kinetic models. rsc.orgarxiv.org These high-accuracy calculations can be particularly important for resolving subtle electronic effects, such as the interplay between the inductive effects of the chloro-groups and the sulfur lone pairs.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
This compound is not a rigid molecule; rotation around the C-S bonds allows it to adopt various conformations. Furthermore, its chemical behavior in solution is heavily influenced by interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring both conformational dynamics and explicit solvent effects. easychair.orgmdpi.comnih.gov
In an MD simulation, a system (the "simulation box") is constructed containing one or more molecules of this compound surrounded by a large number of explicit solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide). rsc.org The forces between all atoms are calculated using a classical force field (e.g., CHARMM, AMBER, or OPLS), and Newton's equations of motion are integrated over time to produce a trajectory—a history of the positions and velocities of all atoms.
Analysis of this trajectory can reveal:
Preferred Conformations: By monitoring the dihedral angles around the C-S bonds, one can identify the most stable or frequently occurring conformations of the molecule in a given solvent.
Solvation Structure: Radial distribution functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms of the solute, revealing the structure of the solvation shell. arxiv.org
Dynamical Processes: The simulation can track dynamic events, such as conformational changes or the temporary formation of hydrogen bonds between the solute and protic solvents. rsc.orgmdpi.com
| Parameter | Example Value/Setting | Purpose |
|---|---|---|
| Force Field | GAFF (General Amber Force Field) | Defines the potential energy function for interatomic interactions. |
| Solvent Model | TIP3P (for water) | An explicit model representing individual water molecules. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking laboratory conditions. |
| Temperature | 298 K (25 °C) | The target temperature for the simulation. |
| Pressure | 1 atm | The target pressure for the simulation. |
| Time Step | 2 fs | The interval for integrating the equations of motion. |
| Simulation Length | 100 ns | The total time duration of the simulation, determining the extent of conformational sampling. |
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural characterization of molecules like this compound. nsf.gov
Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These frequencies correlate with the peaks observed in infrared (IR) and Raman spectra. Comparing the computed spectrum with the experimental one can confirm the molecule's structure and help assign specific peaks to specific vibrational motions (e.g., C-S stretch, C-Cl stretch, CH₂ wag). nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, particularly DFT with specialized functionals, can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. These calculations model the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. Accurate prediction of NMR parameters is a powerful tool for confirming molecular connectivity and stereochemistry.
A crucial aspect of this work is the validation of computational predictions against experimental data. nih.gov When a computational model (e.g., a specific DFT functional and basis set) accurately reproduces the known experimental spectrum of this compound or a closely related organohalogen compound, it lends confidence to the model's ability to predict other properties, such as reaction energetics or the structures of unobserved intermediates. nih.govresearchgate.netscispace.comdiva-portal.org
Computational Design of Novel Reactions and Reagents Involving this compound
Beyond analyzing existing systems, computational chemistry enables the in silico design of new reactions and reagents. escholarship.org By using the principles derived from quantum chemical calculations, researchers can rationally modify the structure of this compound to achieve desired reactivity. uoguelph.ca
For example, DFT calculations could be used to screen a series of related compounds where the chlorine atoms are replaced by other halogens (fluorine, bromine) or other functional groups. The calculations would predict how these substitutions affect key properties, such as:
Reaction Barriers: How does substitution change the activation energy for a desired reaction? tandfonline.com
Redox Potentials: How is the ease of oxidation or reduction of the sulfur center affected?
Stability: Are the modified molecules more or less stable than the parent compound?
This computational screening process can identify promising candidate molecules for specific applications, guiding experimental efforts and accelerating the discovery of new reagents and reaction pathways. acs.orgresearchgate.netdtu.dk This data-driven approach minimizes the trial-and-error nature of traditional chemical synthesis.
Machine Learning Approaches for Reactivity and Selectivity Prediction
Machine learning (ML) is emerging as a transformative tool in chemistry, capable of predicting chemical properties and reaction outcomes with high speed and accuracy after being trained on relevant data. nih.govresearchgate.netrsc.org
For a molecule like this compound, an ML model could be developed to predict its reactivity in various contexts. The general workflow involves:
Data Generation: A dataset is created containing numerous reactions of organosulfur and organohalogen compounds. For each reaction, the input consists of molecular descriptors (features) of the reactants, and the output is the known reaction outcome (e.g., reaction yield or activation energy). These descriptors are often derived from initial quantum chemical calculations (e.g., atomic charges, orbital energies, molecular shape indices). youtube.com
Model Training: A machine learning algorithm, such as a neural network or a gradient boosting model, is trained on this dataset. The model learns the complex relationships between the molecular features and the reaction outcomes.
Prediction: Once trained, the model can predict the outcome for a new reaction, such as one involving this compound, simply by calculating its molecular descriptors and feeding them into the model. This is computationally far cheaper than running a full DFT calculation for each new potential reaction. nih.gov
These ML models can rapidly screen vast chemical spaces to identify substrates that are likely to be highly reactive or selective, providing invaluable guidance for experimental planning and reaction optimization. youtube.com
Environmental Chemical Transformations and Degradation Pathways of Chloromethyl Trichloromethyl Sulfide
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Systems
The primary abiotic degradation routes for chloromethyl trichloromethyl sulfide (B99878) in the environment are hydrolysis and photochemical breakdown. These processes are influenced by various environmental factors and lead to the formation of a range of transformation products.
Hydrolytic Stability and Formation of Byproducts
Hydrolysis is expected to yield byproducts such as hydrochloric acid, and various sulfur-containing organic acids. The complete mineralization would ultimately lead to the formation of carbon dioxide, sulfate, and chloride ions. The specific intermediates and their relative abundance would depend on the reaction conditions.
Table 7.1: Expected Hydrolytic Byproducts of Chloromethyl Trichloromethyl Sulfide
| Byproduct Category | Potential Compounds |
| Inorganic Acids | Hydrochloric Acid (HCl) |
| Sulfur-Containing Organic Intermediates | Trichloromethanesulfenic acid, Chloromethanesulfonic acid |
| Final Mineralization Products | Carbon Dioxide (CO2), Sulfate (SO4^2-), Chloride (Cl-) |
Photochemical Degradation Pathways and Kinetics
In the atmosphere and the photic zone of aquatic systems, this compound can undergo photochemical degradation initiated by the absorption of solar radiation. The energy from photons can lead to the cleavage of the chemical bonds within the molecule. The primary photochemical process is likely the homolytic cleavage of the carbon-sulfur or carbon-chlorine bonds, generating reactive radical species.
The photolysis of analogous compounds, such as monochlorodimethyl sulfide, has been studied, and it is expected that the trichloromethyl group in this compound will significantly influence its photochemical behavior. The presence of multiple chlorine atoms can affect the absorption spectrum and the quantum yield of the photodegradation process.
The atmospheric degradation will likely be driven by reactions with hydroxyl radicals (•OH), which are highly reactive and play a key role in the breakdown of many volatile organic compounds in the troposphere. The kinetics of these reactions, including the rate constants and atmospheric lifetimes, are critical for understanding the long-range transport potential of the compound.
Biotic Transformation Mechanisms by Environmental Microorganisms
Microorganisms in soil and water can play a significant role in the degradation of this compound. The chemical pathways of biotic transformation can involve various enzymatic reactions. While specific studies on this compound are scarce, the biodegradation of other chlorinated and sulfur-containing organic compounds provides insights into potential mechanisms.
Microbial degradation can proceed under both aerobic and anaerobic conditions. Under aerobic conditions, microorganisms may utilize oxygenases to initiate the breakdown of the molecule. This can lead to the hydroxylation of the carbon atoms and subsequent cleavage of the carbon-sulfur bond. Anaerobic degradation, on the other hand, often involves reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is typically carried out by specialized groups of bacteria.
The sulfur atom in this compound can also be a target for microbial metabolism. Microorganisms can oxidize the sulfide to sulfoxide (B87167) and then to sulfone, or they can cleave the C-S bond to utilize the sulfur for their metabolic needs. The specific enzymatic pathways and the resulting metabolites are dependent on the microbial species present and the prevailing environmental conditions.
Chemodynamics and Transport Behavior in Environmental Compartments
The movement and distribution of this compound in the environment are governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These properties determine its partitioning between air, water, soil, and biota.
Due to the presence of chlorine atoms, this compound is expected to have a relatively low water solubility and a higher affinity for organic matter in soil and sediment. This suggests that it may be prone to adsorption onto particulate matter, which can affect its transport in aquatic systems and its bioavailability to microorganisms.
Its volatility, influenced by its molecular weight and vapor pressure, will determine its potential for atmospheric transport. Compounds with higher volatility can be transported over long distances in the atmosphere before being deposited back to the earth's surface through wet or dry deposition. Multimedia environmental fate models can be used to predict the partitioning and long-range transport potential of such chemicals.
Analytical Methodologies for Tracing Environmental Transformation Products
The identification and quantification of this compound and its transformation products in environmental matrices require sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose. nih.gov
For volatile and semi-volatile compounds, GC provides excellent separation, while MS allows for the identification and quantification of the target analytes based on their mass-to-charge ratio and fragmentation patterns. nih.gov The use of different ionization techniques, such as electron ionization (EI) and chemical ionization (CI), can provide complementary structural information.
Sample preparation is a critical step in the analytical process and may involve techniques such as liquid-liquid extraction for water samples and solvent extraction for soil and sediment samples. Derivatization may sometimes be employed to improve the chromatographic properties and detection sensitivity of polar degradation products. rsc.org
Table 7.2: Analytical Techniques for this compound and its Degradation Products
| Analytical Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of the parent compound and its volatile/semi-volatile degradation products in various environmental matrices. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of more polar and non-volatile transformation products that are not amenable to GC analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation of degradation products, often coupled with UV or MS detection. |
Future Research Directions and Emerging Opportunities in Chloromethyl Trichloromethyl Sulfide Chemistry
Development of Next-Generation Synthetic Methodologies
The synthesis of highly functionalized and potentially reactive molecules like chloromethyl trichloromethyl sulfide (B99878) necessitates the development of robust and efficient synthetic protocols. Future research will likely focus on moving beyond traditional batch processes to more sophisticated and safer methodologies.
Next-generation synthetic approaches could include:
Photoredox Catalysis: Utilizing visible light to initiate radical-based transformations could offer a mild and selective route to construct the C-S bonds or introduce the chlorine atoms. This methodology could potentially reduce the need for harsh reagents and high temperatures.
Electrochemical Synthesis: Employing electricity to drive the synthetic transformations offers a green and highly tunable approach. Anodic or cathodic reactions could be designed for the specific chlorination or sulfenylation steps required for the synthesis of chloromethyl trichloromethyl sulfide.
Enzyme-Catalyzed Reactions: Biocatalysis presents an opportunity for highly selective and environmentally benign synthesis. While challenging for such a highly halogenated, non-natural substrate, the development of bespoke enzymes could enable enantioselective synthesis of related chiral sulfide derivatives.
A comparative overview of potential synthetic methodologies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Traditional Halogenation | Well-established principles | Lack of selectivity, harsh reagents, exothermic reactions |
| Photoredox Catalysis | Mild reaction conditions, high selectivity | Substrate scope limitations, catalyst cost |
| Electrochemical Synthesis | Green, tunable, avoids stoichiometric reagents | Electrode material sensitivity, specialized equipment |
| Enzyme-Catalyzed Reactions | High selectivity, environmentally friendly | Enzyme design and stability for non-natural substrates |
Exploration of Unprecedented Reactivity Modes and Catalytic Cycles
The unique electronic properties conferred by the multiple chlorine atoms in this compound suggest a rich and largely unexplored reactivity profile. Future research is poised to uncover novel transformations and catalytic applications. The trichloromethyl group, when attached to an electron-withdrawing moiety, can exhibit electrophilic behavior at the chlorine atoms due to the presence of σ-holes. rsc.orgresearchgate.net This opens up possibilities for reactions with sulfur nucleophiles that proceed via halogen bond-type non-covalent interactions, leading to the abstraction of a chlorine atom. rsc.orgresearchgate.net
Key areas for exploration include:
Dual Activation Chemistry: The two distinct chloroalkyl groups could be selectively activated under different conditions, allowing for stepwise functionalization and the creation of complex molecular architectures.
Frustrated Lewis Pair (FLP) Chemistry: The sterically hindered and electronically distinct nature of the sulfur center could enable its participation in FLP-mediated reactions for small molecule activation.
Catalytic C-S Bond Cleavage: Developing catalytic systems that can selectively cleave and functionalize the C-S bonds in this compound could lead to new synthetic pathways for organosulfur compounds. nih.gov
The potential reactivity of the chlorine atoms as electrophilic leaving groups is a particularly interesting avenue for future investigation. rsc.orgresearchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of potentially hazardous or highly reactive compounds like this compound can be significantly improved in terms of safety and efficiency by leveraging flow chemistry and automated synthesis. rsc.orgnih.gov Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, minimizing the risks associated with exothermic reactions. rsc.orgnih.gov
Future opportunities in this area include:
On-Demand Synthesis: Developing a fully automated flow synthesis platform for this compound would enable its on-demand production, avoiding the need for storage of this potentially unstable compound. youtube.comsynplechem.com
High-Throughput Reaction Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions to optimize the synthesis and explore the reactivity of this compound with various substrates.
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Flow Chemistry |
|---|---|
| Heat Transfer | Efficient dissipation of heat from exothermic reactions, preventing thermal runaways. |
| Mass Transfer | Rapid and efficient mixing of reagents, leading to improved reaction rates and yields. |
| Safety | Small reactor volumes minimize the amount of hazardous material at any given time. |
| Scalability | Straightforward scaling of production by running the system for longer durations. |
Applications in Advanced Materials Science and Functional Molecule Design
The unique combination of a sulfur atom and multiple chlorine atoms makes this compound an intriguing building block for advanced materials and functional molecules. hilarispublisher.com Sulfur-containing polymers are known for their interesting optical and mechanical properties. rsc.org
Potential applications to be explored include:
High Refractive Index Polymers: The high sulfur and chlorine content could contribute to polymers with high refractive indices, which are valuable for optical applications.
Flame Retardant Materials: The presence of a significant amount of chlorine could impart flame-retardant properties to polymers incorporating this moiety.
Functional Coatings: The reactivity of the chloromethyl group could be utilized for post-polymerization modification to introduce a variety of functional groups onto polymer surfaces, creating materials with tailored properties such as hydrophobicity or biocompatibility. researchgate.net
The incorporation of this compound as a monomer or functionalizing agent could lead to a new class of sulfur-containing polymers with enhanced properties. rsc.org
Synergistic Approaches Combining Experimental and Computational Research Paradigms
The complexity of the structure and reactivity of this compound makes it an ideal candidate for studies that combine experimental and computational methods. rsc.orgnih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, reaction mechanisms, and spectroscopic properties. nih.govresearchgate.netnih.gov
Future synergistic studies could focus on:
Predicting Reactivity: DFT calculations can be used to model the reaction pathways of this compound with various reagents, guiding experimental efforts towards the most promising transformations. nih.govnih.gov
Understanding Reaction Mechanisms: Combining experimental kinetic data with computational modeling of transition states can provide a detailed understanding of the mechanisms of novel reactions involving this compound.
Designing Novel Catalysts: Computational screening can be employed to identify potential catalysts for the synthesis and transformation of this compound, accelerating the discovery of new catalytic systems.
The interplay between experimental and computational chemistry will be crucial for unlocking the full potential of this compound and designing new functional molecules and materials based on its unique structure. rsc.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
